![molecular formula C23H25ClN4O3S B2584959 3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide CAS No. 868213-48-3](/img/structure/B2584959.png)
3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazole ring, a sulfanyl group, a methoxyphenyl group, and a tetrahydrofuran group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the sulfanyl group, and the tetrahydrofuran group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could make it more polar, while the presence of the methoxyphenyl and tetrahydrofuran groups could influence its solubility .
Scientific Research Applications
Docking Studies and Molecular Structure Analysis
Research involving docking studies and the crystal structure of tetrazole derivatives, including those with chlorophenyl and methoxyphenyl groups, provides insights into their potential as COX-2 inhibitors, highlighting their relevance in designing anti-inflammatory drugs. The detailed analysis of their molecular structure and interactions with the cyclooxygenase-2 enzyme underscores the importance of such compounds in medicinal chemistry (Al-Hourani et al., 2015).
Synthesis of Conformationally Constrained Compounds
The synthesis of novel classes of conformationally constrained, masked cysteines, including sulfanyl-aminocyclopropanecarboxylic acids, demonstrates the versatility of such chemical frameworks in drug development. These compounds, through their unique structures, offer potential for the creation of new therapeutic agents with specific biological activities (Clerici et al., 1999).
Antimicrobial Applications
The synthesis and evaluation of formazans and triazole derivatives as antimicrobial agents shed light on the potential of chlorophenyl and methoxyphenyl-containing compounds in combating microbial infections. Studies on such compounds have shown moderate activity against pathogenic strains, indicating their significance in developing new antimicrobial drugs (Sah et al., 2014; Bektaş et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-30-18-10-6-15(7-11-18)20(13-21(29)25-14-19-3-2-12-31-19)32-23-26-22(27-28-23)16-4-8-17(24)9-5-16/h4-11,19-20H,2-3,12-14H2,1H3,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYEMLNGICAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2CCCO2)SC3=NNC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide |
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